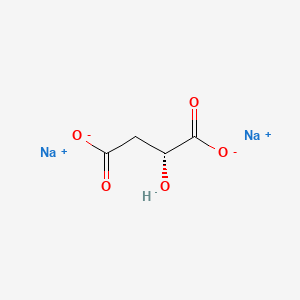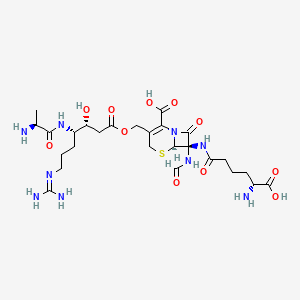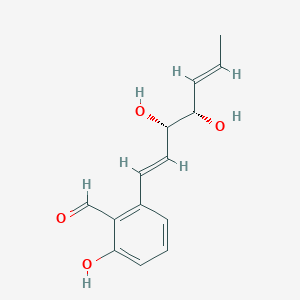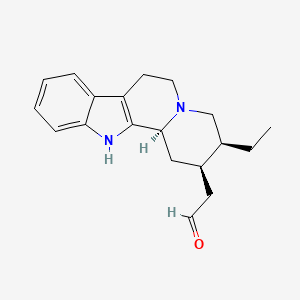
Sodium malate, (+)-
Vue d'ensemble
Description
Disodium (R)-malate is an organic sodium salt that is the disodium salt of (R)-malic acid. It contains a (R)-malate(2-).
Applications De Recherche Scientifique
Role in Plant Metabolism
Sodium malate plays a crucial role in plant metabolism. It acts as an intermediate in the Krebs and glyoxylate cycles, contributes to CO2 storage in certain plants, aids in aluminum toxicity protection, and is essential for maintaining osmotic pressure and charge balance. This is vital for regulating stomatal aperture in plants. The vacuolar malate transporter in plants, identified as similar to the human sodium/dicarboxylate cotransporter, is key in these processes (Emmerlich et al., 2003).
Sodium Malate in Cosmetics
In the cosmetic industry, sodium malate functions primarily as a skin conditioning agent and a humectant. It's found in a limited range of cosmetic products. Safety assessments indicate that it is safe at low concentrations typically used for pH adjustment in cosmetics. However, the safety data for its use as a skin-conditioning agent are not fully determined, necessitating further research (Fiume, 2001).
Interaction with Malate Dehydrogenase
Studies have shown that sodium malate can influence the activity of malate dehydrogenase, an enzyme important in plant and animal metabolism. It can stimulate the enzyme's activity, affecting metabolic processes like respiration and dark CO2 fixation in various plant species (Weimberg, 1967).
Effect on Rumen Fermentation
In dairy steers, sodium DL-malate supplementation in concentrates has been observed to improve rumen fermentation efficiency and microbial protein synthesis. This suggests potential applications in animal nutrition, especially for improving the dietary efficiency of livestock (Khampa et al., 2006).
Propriétés
Numéro CAS |
51209-20-2 |
|---|---|
Formule moléculaire |
C4H4Na2O5 |
Poids moléculaire |
178.05 g/mol |
Nom IUPAC |
disodium;(2R)-2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 |
Clé InChI |
WPUMTJGUQUYPIV-YBBRRFGFSA-L |
SMILES isomérique |
C([C@H](C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
51209-20-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B1253461.png)



![3-(2-{4-[3-(Trifluormethyl)phenyl]-1-piperazinyl}ethyl)-5,5a,6,7,8,8a-hexahydrocyclopenta[3,4]pyrrolo[2,1-c][1,2,4]triazol](/img/structure/B1253465.png)
![7-(Acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1253466.png)





![(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,5S,6R,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid](/img/structure/B1253475.png)

![5-[1-[5-[2-(Dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1253483.png)